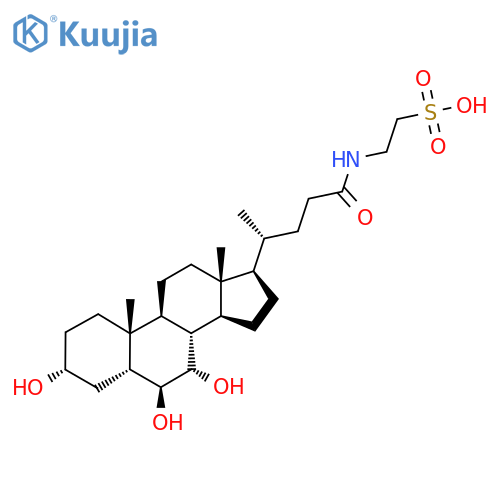

Cas no 25613-05-2 (N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine)

25613-05-2 structure

商品名:N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine

N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine 化学的及び物理的性質

名前と識別子

-

- Tauro-α-muricholic Acid

- Tauro-α-muricholic Acid Sodium Salt

- Tauro-alpha-muricholic acid

- T-alpha-MCA

- N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine

- ST 24:1;O4;T

- Tauro-b-muricholic Acid Sodium Salt

- 2-[(3,6,7-Trihydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid

- PD057076

- 25613-05-2

- CHEBI:182730

- 2-[4-(3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulonic acid

- DTXSID50865247

- 25696-60-0

- 2-[[(3a,5ss,6ss,7ss)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid; N-(3a,6ss,7ss-Trihydroxy-5ss-cholan-24-oyl)-taurine; Tauro-ss-muricholate;

- 2-[4-(3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid

- 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

-

- インチ: 1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1

- InChIKey: XSOLDPYUICCHJX-QQXJNSDFSA-N

- ほほえんだ: S(CCNC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CC[C@H](C[C@H]3[C@@H]([C@H]([C@@H]21)O)O)O)=O)(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 515.29167395 g/mol

- どういたいしつりょう: 515.29167395 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 891

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 515.7

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 153

N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-475050A-2.5 mg |

Tauro-α-muricholic acid sodium salt, |

25613-05-2 | 2.5 mg |

¥11,304.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-475050A-2.5mg |

Tauro-α-muricholic acid sodium salt, |

25613-05-2 | 2.5mg |

¥11304.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-475050-1mg |

Tauro-α-muricholic acid sodium salt, |

25613-05-2 | 1mg |

¥6694.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-475050B-25mg |

Tauro-α-muricholic acid sodium salt, |

25613-05-2 | 25mg |

¥86492.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-475050B-25 mg |

Tauro-α-muricholic acid sodium salt, |

25613-05-2 | 25mg |

¥86,492.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-475050-1 mg |

Tauro-α-muricholic acid sodium salt, |

25613-05-2 | 1mg |

¥6,694.00 | 2023-07-10 |

N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine 関連文献

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

25613-05-2 (N-(3alpha,6beta,7alpha-Trihydroxy-5beta-cholan-24-oyl)-taurine) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量